4-(2-Methyl-3-trifluoromethylphenyl)-thiosemicarbazide
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Overview
Description
4-(2-Methyl-3-trifluoromethylphenyl)-thiosemicarbazide is a chemical compound characterized by its unique structure, which includes a trifluoromethyl group and a thiosemicarbazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methyl-3-trifluoromethylphenyl)-thiosemicarbazide typically involves the reaction of 2-methyl-3-trifluoromethylphenyl isocyanate with thiosemicarbazide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is carefully regulated to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes, depending on the desired scale and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Methyl-3-trifluoromethylphenyl)-thiosemicarbazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
4-(2-Methyl-3-trifluoromethylphenyl)-thiosemicarbazide has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: Its unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(2-Methyl-3-trifluoromethylphenyl)-thiosemicarbazide exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's stability and reactivity, while the thiosemicarbazide moiety allows for the formation of coordination complexes with metal ions. These interactions can modulate biological processes and lead to therapeutic effects.
Comparison with Similar Compounds
4-(2-Methyl-3-trifluoromethylphenyl)-thiosemicarbazide is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties compared to similar compounds. Some similar compounds include:
4-(Trifluoromethyl)benzyl bromide: This compound lacks the thiosemicarbazide moiety and is primarily used as an intermediate in organic synthesis.
2-Methyl-3-trifluoromethylphenyl isocyanate: This is a precursor in the synthesis of the target compound and has different reactivity patterns.
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Properties
Molecular Formula |
C9H10F3N3S |
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Molecular Weight |
249.26 g/mol |
IUPAC Name |
1-amino-3-[2-methyl-3-(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C9H10F3N3S/c1-5-6(9(10,11)12)3-2-4-7(5)14-8(16)15-13/h2-4H,13H2,1H3,(H2,14,15,16) |
InChI Key |
GIXNXPJVHQUPFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1NC(=S)NN)C(F)(F)F |
Origin of Product |
United States |
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